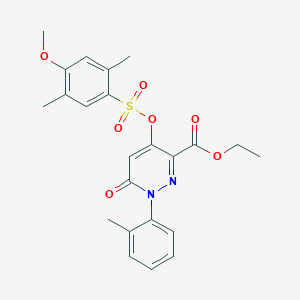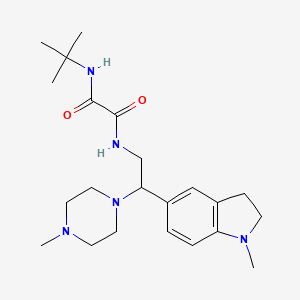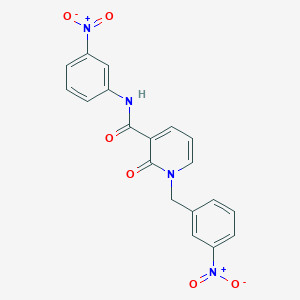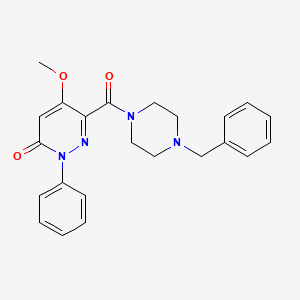
Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can include the condensation of various starting materials. For instance, a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized using sodium diethyloxalylacetate, an aromatic aldehyde, and 4-aminobenzenesulfonamide . Another synthesis method under ultrasound irradiation was used to create ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride, which significantly reduced reaction times . These methods suggest that the synthesis of the compound would likely involve similar multi-step reactions with careful control of conditions to achieve the desired regioselectivity and yields.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques such as IR, PMR spectroscopy, and mass spectrometry . Additionally, crystallographic data has supported the structure of ethyl 1H-pyrazole-3-carboxylates . For the compound Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, quantum chemical calculations were used to evaluate its formation and properties, indicating that the reaction is exothermic and spontaneous at room temperature . These analyses are crucial for confirming the structure of the compound and understanding its stability and reactivity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using theoretical calculations. For example, the vibrational analysis of a pyrrole derivative indicated the formation of dimers in the solid state through hydrogen bonding . The "atoms in molecules" (AIM) theory was used to analyze topological parameters, and the interaction energies of dimer formation were calculated using DFT and AIM, confirming the presence of resonance-assisted hydrogen bonding . These studies provide insights into the potential reactivity and interactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from experimental and computational studies. The thermodynamic parameters suggest favorable formation conditions, while the electrophilicity index indicates that these molecules are strong electrophiles . Local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices have been used to determine reactive sites within the molecules . These properties are essential for predicting the behavior of the compound under different conditions and its potential biological activity.
Wissenschaftliche Forschungsanwendungen
Four-Component Tandem Protocol for Stereoselective Synthesis
Ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate/ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate, aromatic aldehyde, and pyrrolidine undergo a four-component tandem reaction to yield ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction is notable for its high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).
Transformations of Dimethyl Acetone-1,3-dicarboxylate
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea, can be transformed in two steps into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates (Žugelj et al., 2009).
Syntheses of Metabolites of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603)
Efficient syntheses of metabolites of TAK-603 have been achieved, involving the use of methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions and the Krohnke reaction to form a novel compound (Mizuno et al., 2006).
Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds
Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate condenses with 6-methyl-2-oxo-4subsituted phenyl-1,2,3,4-tetrahydro pyrimidine-5-carbohydrazide to yield compounds that have been evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxy-2,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-15(3)18(30-5)11-16(20)4/h7-13H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBWPOPNUGDZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-methoxy-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)



![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)
![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)
![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)
![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)
